6-imino-N,7-bis[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14965800
Molecular Formula: C28H25N5O2
Molecular Weight: 463.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H25N5O2 |
|---|---|
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | 6-imino-N,7-bis[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C28H25N5O2/c1-18-6-10-20(11-7-18)16-30-27(34)22-15-23-26(31-24-5-3-4-14-32(24)28(23)35)33(25(22)29)17-21-12-8-19(2)9-13-21/h3-15,29H,16-17H2,1-2H3,(H,30,34) |
| Standard InChI Key | TYSINXSKDAIKFU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N=C4C=CC=CN4C3=O)N(C2=N)CC5=CC=C(C=C5)C |
Introduction
The compound 6-imino-N,7-bis[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique triazatricyclo framework and diverse functional groups. This compound is notable for its potential biological activities, which are influenced by its structural features, including imino and carboxamide functionalities. The presence of (4-methylphenyl)methyl groups contributes to its hydrophobic properties, making it an interesting subject in medicinal chemistry and drug design.
Molecular Formula and Weight
Although specific details about the molecular formula and weight of 6-imino-N,7-bis[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide are not provided in the available literature, compounds with similar structures typically have molecular weights in the range of several hundred grams per mole, reflecting their complex nature.
Chemical Reactivity
The reactivity of this compound is influenced by its functional groups. The imino and carboxamide groups can participate in hydrogen bonding and other interactions, which are crucial for its potential biological activities.
Synthesis and Production
The synthesis of compounds with similar triazatricyclo structures often involves multiple steps, including reactions that require careful control of conditions such as temperature and solvent choice. Techniques like continuous flow synthesis may be employed to optimize yields and purity.
Biological Activities and Potential Applications
Compounds with similar structural motifs have shown various biological activities, including anticancer and antifungal properties. The mechanism of action for these compounds typically involves interactions with biological macromolecules, which are essential for understanding their therapeutic potential.
Data Tables
Given the lack of specific data on 6-imino-N,7-bis[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide, the following table provides general information on compounds with similar structures:
| Compound Characteristics | Description |
|---|---|
| Molecular Framework | Triazatricyclo |
| Functional Groups | Imino, Oxo, Carboxamide |
| Biological Activities | Potential anticancer, antifungal |
| Synthesis Techniques | Multi-step reactions, continuous flow synthesis |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume